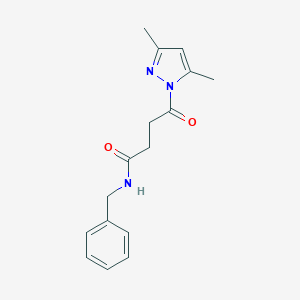
N-(3,5-dichlorophenyl)-4-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-4-phenylbenzamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCPB belongs to the class of compounds known as benzamides, which have been shown to have a wide range of biological activities including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The exact mechanism of action of N-(3,5-dichlorophenyl)-4-phenylbenzamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity, suggesting that this may be the primary mechanism of action. The sigma-1 receptor is known to modulate a wide range of physiological processes including pain perception, memory, and mood regulation. By targeting this receptor, this compound may be able to modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In addition, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the major advantages of using N-(3,5-dichlorophenyl)-4-phenylbenzamide in lab experiments is its high purity and yield. This makes it easy to obtain and work with, which is important for scientific research. In addition, this compound has a well-defined mechanism of action, which makes it an ideal tool for studying the sigma-1 receptor and its role in various physiological processes.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its specificity for the sigma-1 receptor. While this is an advantage for studying the sigma-1 receptor, it may limit its usefulness in other areas of research. In addition, this compound has not been extensively studied in vivo, so its safety and efficacy in animal models are not well understood.
将来の方向性
There are several future directions that could be pursued in the study of N-(3,5-dichlorophenyl)-4-phenylbenzamide. One area of research that is particularly promising is the development of this compound analogs with improved specificity and potency. By modifying the structure of this compound, it may be possible to create compounds that are more effective at targeting the sigma-1 receptor or other biological targets.
Another area of research that is promising is the study of this compound in animal models. By studying the effects of this compound in vivo, it may be possible to gain a better understanding of its safety and efficacy, as well as its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a well-defined mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, it remains an important tool for studying the sigma-1 receptor and other biological targets. Future research directions include the development of this compound analogs and the study of this compound in animal models.
合成法
The synthesis of N-(3,5-dichlorophenyl)-4-phenylbenzamide involves the reaction of 3,5-dichloroaniline and 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate known as this compound chloride, which is then treated with a base to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
科学的研究の応用
N-(3,5-dichlorophenyl)-4-phenylbenzamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a wide range of physiological processes including pain perception, memory, and mood regulation. By targeting the sigma-1 receptor, this compound has the potential to be used as a tool to study the function of this receptor and its role in various physiological processes.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-10-17(21)12-18(11-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZNSHWNURVYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B464643.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B464698.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B464699.png)
![2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B464700.png)
![2-{[(3,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B464714.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)
![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)
![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)
![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)
![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)
![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)
![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)
